Cas no 660862-41-9 ((s)-n4-benzyl-2-(methylthioethyl)piperazine)

(S)-N4-Benzyl-2-(methylthioethyl)piperazine is a chiral piperazine derivative featuring a benzyl group at the N4 position and a methylthioethyl substituent at the 2-position. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of enantioselective active pharmaceutical ingredients (APIs). The presence of the methylthioethyl group enhances its utility in nucleophilic substitution reactions, while the chiral center allows for stereocontrolled transformations. Its structural versatility makes it suitable for applications in medicinal chemistry, including the synthesis of receptor-targeting ligands and enzyme inhibitors. The compound is typically handled under inert conditions due to the sulfur-containing moiety, ensuring stability during storage and reactions.
(s)-n4-benzyl-2-(methylthioethyl)piperazine structure
660862-41-9 structure
Product Name:(s)-n4-benzyl-2-(methylthioethyl)piperazine
CAS No:660862-41-9
MF:C14H22N2S
MW:250.402882099152
MDL:MFCD03787924
CID:963239
PubChem ID:24948382
Update Time:2025-10-11

(s)-n4-benzyl-2-(methylthioethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • (s)-n4-benzyl-2-(methylthioethyl)piperazine
    • (S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine
    • 1-benzyl-3-(2-methylsulfanylethyl)piperazine
    • (3S)-1-benzyl-3-(2-methylsulfanylethyl)piperazine
    • (S)-1-benzyl-3-(2-methylsulfanylethyl)piperazine
    • 1-Benzyl-3-(S)-(2-methylsulfanyl-ethyl)-piperazine
    • 3-[2-(methylthio)ethyl]-1-(phenylmethyl)piperazine
    • A835324
    • AG-G-48972
    • CTK5C3487
    • N4-Benzyl-2-(methylthioethyl)piperazine
    • SureCN2870464
    • SCHEMBL2870464
    • DTXSID10648053
    • 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine
    • 3-(2-methylsulfanylethyl)-1-(phenylmethyl)piperazine
    • 660862-41-9
    • AKOS030240793
    • MDL: MFCD03787924
    • Inchi: 1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
    • InChI Key: KTJCLLHVCSLTGA-UHFFFAOYSA-N
    • SMILES: S(C)CCC1CN(CC2C=CC=CC=2)CCN1

Computed Properties

  • Exact Mass: 250.15000
  • Monoisotopic Mass: 250.15036988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 40.57000
  • LogP: 2.48020

(s)-n4-benzyl-2-(methylthioethyl)piperazine Security Information

  • Hazardous Material Identification: Xi

(s)-n4-benzyl-2-(methylthioethyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB351911-1 g
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine; 97%
660862-41-9
1 g
€424.50 2023-07-19
TRC
N381348-10mg
(S)-N4-Benzyl-2-(Methylthioethyl)Piperazine
660862-41-9
10mg
$ 50.00 2022-06-03
TRC
N381348-50mg
(S)-N4-Benzyl-2-(Methylthioethyl)Piperazine
660862-41-9
50mg
$ 95.00 2022-06-03
TRC
N381348-100mg
(S)-N4-Benzyl-2-(Methylthioethyl)Piperazine
660862-41-9
100mg
$ 135.00 2022-06-03
abcr
AB351911-1g
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine; 97%
660862-41-9
1g
€424.50 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52430-250mg
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine, 97%
660862-41-9 97%
250mg
¥4025.00 2023-02-27
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52430-1g
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine, 97%
660862-41-9 97%
1g
¥12016.00 2023-02-27
Ambeed
A390055-100mg
(S)-1-Benzyl-3-(2-(methylthio)ethyl)piperazine
660862-41-9 97%
100mg
$93.0 2024-04-18
A2B Chem LLC
AD05869-1g
N4-BENZYL-2-(METHYLTHIOETHYL)PIPERAZINE
660862-41-9
1g
$380.00 2024-04-19
A2B Chem LLC
AD05869-5g
N4-BENZYL-2-(METHYLTHIOETHYL)PIPERAZINE
660862-41-9
5g
$1280.00 2024-04-19

Additional information on (s)-n4-benzyl-2-(methylthioethyl)piperazine

Introduction to (S)-N4-Benzyl-2-(Methylthioethyl)piperazine (CAS No. 660862-41-9)

(S)-N4-Benzyl-2-(methylthioethyl)piperazine (CAS No. 660862-41-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of drugs due to their versatile pharmacological properties. The presence of a benzyl group and a methylthioethyl substituent imparts unique structural and functional characteristics to this molecule, making it a valuable candidate for various therapeutic applications.

The chiral nature of (S)-N4-Benzyl-2-(methylthioethyl)piperazine is particularly noteworthy, as chirality plays a crucial role in the biological activity and selectivity of many pharmaceutical agents. Chiral compounds can exhibit different pharmacological profiles compared to their enantiomers, which can significantly impact their efficacy and safety. Therefore, the synthesis and characterization of enantiomerically pure forms of this compound are essential for optimizing its therapeutic potential.

Recent studies have highlighted the potential of (S)-N4-Benzyl-2-(methylthioethyl)piperazine in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has been shown to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, research published in the Journal of Medicinal Chemistry demonstrated that (S)-N4-Benzyl-2-(methylthioethyl)piperazine can effectively inhibit the aggregation of α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease.

In addition to its neuroprotective properties, (S)-N4-Benzyl-2-(methylthioethyl)piperazine has also shown promise in the treatment of psychiatric disorders, such as depression and anxiety. Preclinical studies have indicated that this compound can modulate serotonin and dopamine neurotransmission, which are critical for mood regulation. A study published in the European Journal of Pharmacology reported that (S)-N4-Benzyl-2-(methylthioethyl)piperazine exhibited antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for mood disorders.

The pharmacokinetic properties of (S)-N4-Benzyl-2-(methylthioethyl)piperazine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical development. A study published in the Bioorganic & Medicinal Chemistry Letters evaluated the oral bioavailability and plasma protein binding of (S)-N4-Benzyl-2-(methylthioethyl)piperazine, demonstrating that it has good oral bioavailability and low plasma protein binding, which may contribute to its favorable pharmacokinetic profile.

The safety profile of (S)-N4-Benzyl-2-(methylthioethyl)piperazine is another important consideration for its clinical development. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, (S)-N4-Benzyl-2-(methylthioethyl)piperazine (CAS No. 660862-41-9) is a promising compound with diverse therapeutic applications. Its unique structural features and chiral nature make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies continue to explore its potential as a novel therapeutic agent for neurological and psychiatric disorders, highlighting its significance in modern drug discovery efforts.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD